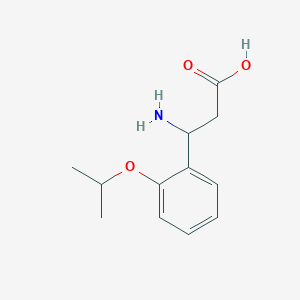

3-Amino-3-(2-isopropoxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

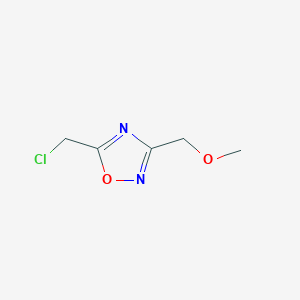

3-Amino-3-(2-isopropoxyphenyl)propanoic acid is a chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 3-Amino-3-(2-isopropoxyphenyl)propanoic acid consists of an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) . The R group in this case is a 2-isopropoxyphenyl group .Aplicaciones Científicas De Investigación

Hydrogen Bonding and Structural Analysis

Research has shown that compounds similar to "3-Amino-3-(2-isopropoxyphenyl)propanoic acid" have been involved in the study of hydrogen bonding and polymorphism. For instance, amino alcohols reacted with quinoline-2-carboxylic acid resulted in salts characterized by X-ray structure analysis, highlighting different hydrogen bonding and π∙∙∙π stacking interactions leading to distinct connectivity motifs. This research contributes to understanding the structural properties and potential applications of amino acid derivatives in designing new materials and pharmaceuticals (Podjed & Modec, 2022).

Synthesis and Biological Activity

Another study focused on the synthesis of propionamides by hydrolysis and subsequent reactions, demonstrating weak antibacterial activity of the compounds. This research opens avenues for the development of new antibacterial agents and highlights the potential medical applications of "3-Amino-3-(2-isopropoxyphenyl)propanoic acid" derivatives (Arutyunyan et al., 2014).

Polymer Modification for Medical Applications

A study on the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including amino acid derivatives, showed increased thermal stability and promising biological activities. These modified polymers have potential applications in medical fields, suggesting the relevance of amino acid derivatives in developing new materials for health care applications (Aly & El-Mohdy, 2015).

Renewable Chemical Building Blocks

The exploration of phloretic acid, related to the structural framework of "3-Amino-3-(2-isopropoxyphenyl)propanoic acid," as a renewable building block for material science demonstrates the compound's potential in enhancing the reactivity of molecules towards benzoxazine ring formation. This research underscores the sustainability aspect of using amino acid derivatives in materials science (Trejo-Machin et al., 2017).

Enantioseparation and Chirality

The enantioseparation of hydroxyphenylpropionic acid isomers through diastereomeric salt formation, related to the structural interests of "3-Amino-3-(2-isopropoxyphenyl)propanoic acid," highlights the importance of stereochemistry in pharmaceuticals. Understanding the chiral recognition mechanisms of these acids can lead to the development of more effective drugs (Kodama et al., 2017).

Propiedades

IUPAC Name |

3-amino-3-(2-propan-2-yloxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)16-11-6-4-3-5-9(11)10(13)7-12(14)15/h3-6,8,10H,7,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRVYDVDGLRBJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(2-isopropoxyphenyl)propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Bromophenyl)amino]propanohydrazide](/img/structure/B1344431.png)

![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)

![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)

![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B1344443.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B1344445.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)

![(2E)-3-{4-Methoxy-3-[(4-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344456.png)

![(2E)-3-{4-Methoxy-3-[(3-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid](/img/structure/B1344457.png)